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Compound of Interest

Compound Name:
2-Amino-6-iodo-1,8-naphthyridine-

3-carbonitrile

Cat. No.: B112803 Get Quote

CAS Number: 578007-69-9

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of 2-Amino-6-iodo-1,8-
naphthyridine-3-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and

drug discovery. Due to the limited availability of specific experimental data for this exact

compound, this guide leverages information on closely related 1,8-naphthyridine analogues to

present a plausible synthetic approach, characteristic analytical data, and potential biological

applications. The 1,8-naphthyridine scaffold is a recognized pharmacophore, with derivatives

exhibiting a wide range of biological activities, including antimicrobial and anticancer properties.

[1] A significant focus of research on this class of compounds has been their potential as anti-

mycobacterial agents, targeting the enoyl-acyl carrier protein reductase (InhA), a crucial

enzyme in the mycolic acid biosynthesis pathway of Mycobacterium tuberculosis. This guide

will detail a representative synthetic protocol, present expected analytical data in a structured

format, and describe a key signaling pathway in which this compound class is implicated.

Physicochemical Properties and Analytical Data
While specific experimental data for 2-Amino-6-iodo-1,8-naphthyridine-3-carbonitrile is not

readily available in the public domain, the following tables summarize the expected
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physicochemical properties and representative analytical data based on its structure and data

from analogous compounds.

Table 1: Physicochemical Properties

Property Value

CAS Number 578007-69-9

Molecular Formula C₉H₅IN₄

Molecular Weight 296.07 g/mol

Appearance Expected to be a solid

Solubility
Expected to be soluble in organic solvents like

DMSO and DMF

Table 2: Representative Spectroscopic Data (Based on Analogous Structures)

Analytical Technique Expected Data

¹H NMR
Aromatic protons (δ 7.0-9.0 ppm), Amino

protons (broad singlet)

¹³C NMR Aromatic and nitrile carbons (δ 110-160 ppm)

IR (cm⁻¹)
N-H stretching (amine), C≡N stretching (nitrile),

C=C and C=N stretching (aromatic rings)

Mass Spectrometry (MS) [M+H]⁺ corresponding to the molecular weight

Synthesis Methodology
A specific, detailed synthesis protocol for 2-Amino-6-iodo-1,8-naphthyridine-3-carbonitrile is

not publicly documented. However, a plausible and commonly employed synthetic route for this

class of compounds involves the cyclization of a substituted 2-aminopyridine derivative with an

active methylene compound. A representative experimental protocol, adapted from the

synthesis of similar 1,8-naphthyridine derivatives, is provided below.
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Proposed Synthetic Pathway
A likely synthetic approach would involve the condensation reaction of 2-amino-5-

iodonicotinaldehyde with malononitrile. This reaction is a variation of the Friedländer

annulation, a well-established method for the synthesis of quinolines and related heterocyclic

systems.

Diagram 1: Proposed Synthesis of 2-Amino-6-iodo-1,8-naphthyridine-3-carbonitrile

Reactants Reaction Conditions

Product

2-Amino-5-iodonicotinaldehyde

Base Catalyst
(e.g., Piperidine)

Malononitrile

2-Amino-6-iodo-1,8-naphthyridine-3-carbonitrile

Solvent
(e.g., Ethanol) Heat

Click to download full resolution via product page

Caption: Proposed synthetic route for the target compound.

Experimental Protocol (Representative)
Materials:

2-Amino-5-iodonicotinaldehyde

Malononitrile

Piperidine (or another suitable base catalyst)
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Ethanol (or another suitable solvent)

Procedure:

To a solution of 2-amino-5-iodonicotinaldehyde (1.0 eq) in ethanol, add malononitrile (1.1

eq).

Add a catalytic amount of piperidine to the mixture.

Reflux the reaction mixture for a specified period (typically monitored by TLC for completion).

Upon completion, cool the reaction mixture to room temperature.

The product is expected to precipitate out of the solution. Collect the solid by filtration.

Wash the solid with cold ethanol to remove any unreacted starting materials.

Dry the product under vacuum.

Further purification can be achieved by recrystallization from a suitable solvent if necessary.

Table 3: Representative Reaction Parameters

Parameter Value/Condition

Stoichiometry Aldehyde:Malononitrile (1:1.1)

Catalyst Piperidine (catalytic amount)

Solvent Ethanol

Temperature Reflux

Reaction Time Monitored by TLC

Purification Filtration and Recrystallization

Biological Activity and Mechanism of Action
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Derivatives of 1,8-naphthyridine are known to possess a broad spectrum of biological activities,

including antimicrobial, antiviral, and anticancer effects.[1] A particularly well-studied application

is their role as anti-mycobacterial agents.

Inhibition of Enoyl-Acyl Carrier Protein Reductase (InhA)
Many 1,8-naphthyridine-based compounds are presumed to exert their anti-mycobacterial

effect by inhibiting the InhA enzyme of Mycobacterium tuberculosis. InhA is a key enzyme in

the fatty acid synthase-II (FAS-II) pathway, which is responsible for the synthesis of mycolic

acids. Mycolic acids are essential components of the mycobacterial cell wall, providing a

unique and impermeable barrier. Inhibition of InhA disrupts mycolic acid synthesis, leading to a

compromised cell wall and ultimately, bacterial cell death.

Diagram 2: Simplified Signaling Pathway of InhA Inhibition

Mycolic Acid Biosynthesis Pathway (FAS-II) Inhibitor

Fatty Acid Synthase II (FAS-II) System

Enoyl-ACP Reductase (InhA)

Mycolic Acid Synthesis

Mycobacterial Cell Wall Integrity

2-Amino-6-iodo-1,8-naphthyridine-3-carbonitrile 
 (or related analogue)

Inhibition
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Caption: Inhibition of the mycolic acid synthesis pathway.
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Experimental Protocols for Biological Evaluation
The biological activity of 1,8-naphthyridine derivatives is typically assessed using a variety of in

vitro assays.

3.2.1. Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of a compound that inhibits the visible growth

of a microorganism.

Protocol:

Prepare a serial dilution of the test compound in a suitable broth medium in a 96-well

microtiter plate.

Inoculate each well with a standardized suspension of the target microorganism (e.g.,

Mycobacterium tuberculosis H37Rv).

Include positive (no drug) and negative (no bacteria) controls.

Incubate the plate under appropriate conditions (e.g., 37°C for several days for M.

tuberculosis).

The MIC is determined as the lowest concentration of the compound at which no visible

growth is observed.

3.2.2. Cytotoxicity Assay

This assay evaluates the toxicity of a compound against mammalian cell lines to assess its

potential for therapeutic use.

Protocol (e.g., MTT Assay):

Seed mammalian cells (e.g., a human cell line) in a 96-well plate and allow them to adhere

overnight.

Treat the cells with various concentrations of the test compound for a specified duration

(e.g., 24-72 hours).
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Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well

and incubate. Viable cells will reduce the yellow MTT to purple formazan crystals.

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

The concentration that causes 50% inhibition of cell growth (IC₅₀) is calculated.

Conclusion
2-Amino-6-iodo-1,8-naphthyridine-3-carbonitrile belongs to a class of heterocyclic

compounds with significant potential in drug discovery, particularly in the development of novel

anti-mycobacterial agents. While specific experimental data for this compound is limited, this

guide provides a framework for its synthesis and biological evaluation based on established

knowledge of related 1,8-naphthyridine derivatives. Further research is warranted to fully

elucidate the synthetic details, physicochemical properties, and the full spectrum of biological

activities of this specific molecule. The information presented herein serves as a valuable

resource for researchers and scientists working in the field of medicinal chemistry and drug

development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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